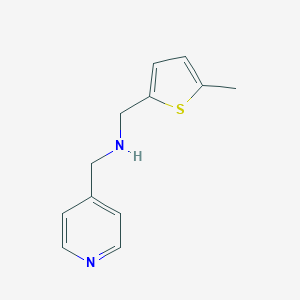

1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine is a useful research compound. Its molecular formula is C12H14N2S and its molecular weight is 218.32g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Inhibitors of Cytochrome P450 Isoforms

The compound 1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine and its analogs have been investigated for their role as chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors are crucial for understanding drug-drug interactions by deciphering the involvement of specific CYP isoforms in drug metabolism. The selectivity of these inhibitors towards various CYP isoforms is significant in predicting potential drug interactions during coadministration of multiple drugs. This research highlights the importance of careful in vitro assessment of various CYP isoforms' contribution to total metabolism (Khojasteh et al., 2011).

Developments in Synthesis of Antithrombotic Drugs

A related area of research focuses on the synthesis of antithrombotic drugs like (S)-clopidogrel, showcasing the significance of thiophene and pyridine derivatives. These compounds have played a pivotal role in creating efficient synthetic methodologies for drugs demonstrating potent antithrombotic and antiplatelet activities. This research emphasizes the necessity for novel synthetic strategies to meet the rising demand for these critical therapeutic agents (Saeed et al., 2017).

Thiophene Analogues in Carcinogenic Evaluation

Thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for their potential carcinogenicity. This research contributes to understanding how structural modifications, such as replacing aromatic rings with thiophene, affect the carcinogenic potential of compounds. These findings are crucial for evaluating new compounds' safety and potential health risks (Ashby et al., 1978).

Mu-Opioid Receptor Biased Agonists

Research into mu-opioid receptor agonists has highlighted compounds containing thiophene moieties, such as Oliceridine. These agonists offer the analgesic benefits of opioids while limiting adverse effects through selective pathway activation. This area of research is critical for developing novel analgesic therapies with reduced side effects, demonstrating the therapeutic potential of thiophene derivatives (Urits et al., 2019).

Optoelectronic Material Development

Thiophene and pyridine derivatives have been extensively researched for their applications in optoelectronic materials. These compounds are integral to creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of thiophene and pyridine into π-extended conjugated systems has shown significant value in developing advanced optoelectronic materials, showcasing the versatility of these compounds beyond pharmaceutical applications (Lipunova et al., 2018).

Eigenschaften

IUPAC Name |

N-[(5-methylthiophen-2-yl)methyl]-1-pyridin-4-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-10-2-3-12(15-10)9-14-8-11-4-6-13-7-5-11/h2-7,14H,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTLIMSYMOPQDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CNCC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405928 |

Source

|

| Record name | AN-465/42767301 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893597-67-6 |

Source

|

| Record name | AN-465/42767301 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B494656.png)

![3-[(4,5-Dimethyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B494658.png)

![N-(4-chlorophenyl)-2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetamide](/img/structure/B494659.png)

![N-(4-chlorophenyl)-2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide](/img/structure/B494660.png)

![3-amino-N-(4-chlorophenyl)-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B494661.png)

![4-{2-[(3-Methoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B494667.png)

![4-amino-N-{2-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494669.png)

![2-isopropoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B494670.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B494671.png)

![2-({[2-(Prop-2-en-1-yloxy)naphthalen-1-yl]methyl}amino)ethanol](/img/structure/B494675.png)

![3-({[2-(Prop-2-en-1-yloxy)naphthalen-1-yl]methyl}amino)propan-1-ol](/img/structure/B494676.png)

![N-[4-(prop-2-en-1-yloxy)benzyl]cyclohexanamine](/img/structure/B494677.png)